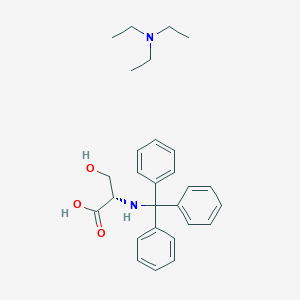

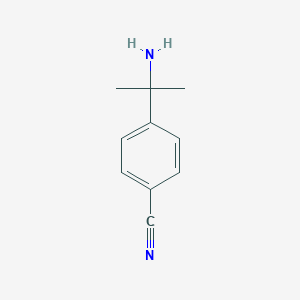

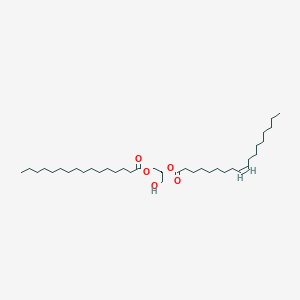

![molecular formula C17H23NO3 B173310 Cyclopentanecarboxylic acid, 1,2,2-trimethyl-3-[[(4-methylphenyl)amino]carbonyl]- CAS No. 197236-38-7](/img/structure/B173310.png)

Cyclopentanecarboxylic acid, 1,2,2-trimethyl-3-[[(4-methylphenyl)amino]carbonyl]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Asymmetric Synthesis

Cyclopentanecarboxylic acid derivatives, including 1,2,2-trimethyl-3-[[(4-methylphenyl)amino]carbonyl]-, have been utilized in asymmetric syntheses. For instance, amino-methyl-cyclopentanecarboxylic acids have been synthesized from commercially available materials through a process involving Ireland-Claisen rearrangement, ring-closure metathesis, reduction, and deprotection (Davies et al., 2013).

Synthesis of Amino Acids and Receptor Agonists

These compounds are integral in the enantioselective synthesis of cyclopentanedicarboxylic amino acids, which are analogues of L-glutamic acid, using methods like sequential aldol-based carbon-carbon bond-forming reactions (Battistini et al., 2004). They are also used as intermediates in the synthesis of S1P1 receptor agonists (Wallace et al., 2009).

Electrolytic Dissociation Studies

The behavior of cyclopentanedicarboxylic acids in solutions, including their electrolytic dissociation, has been analyzed due to their significant role as pharmaceutical intermediates (Kvaratskhelia et al., 2013).

Structural Studies and Crystallization

The structural aspects of cyclopentanecarboxylic acid derivatives have been explored through methods like X-ray crystallography, which provides insights into their zwitterionic nature in the solid state and their potential for forming strong hydrogen bonds (Curry et al., 1993).

Enzymatic Resolution

These compounds have been subject to enzymatic resolution using esterases and lipases to produce optically pure intermediates useful in carbocyclic nucleoside synthesis (Mahmoudian et al., 1992).

Supramolecular Self-Assembly

Cyclopentanecarboxylic acid derivatives have been studied for their ability to form supramolecular structures, such as tetrameric rings, which are important in crystal packing and could have implications in material science (Kălmăn et al., 2002).

Reaction Studies

Studies on the reactions of cyclopentanecarboxylic acids, including their interaction with carbon monoxide and their thermal decomposition, have been conducted to understand their chemical properties and potential applications (Balaban & Nenitzescu, 1960), (Ahonkhai & Emovon, 1973).

Propiedades

IUPAC Name |

1,2,2-trimethyl-3-[(4-methylphenyl)carbamoyl]cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-11-5-7-12(8-6-11)18-14(19)13-9-10-17(4,15(20)21)16(13,2)3/h5-8,13H,9-10H2,1-4H3,(H,18,19)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPUIEQHIHOULS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2CCC(C2(C)C)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentanecarboxylic acid, 1,2,2-trimethyl-3-[[(4-methylphenyl)amino]carbonyl]- | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

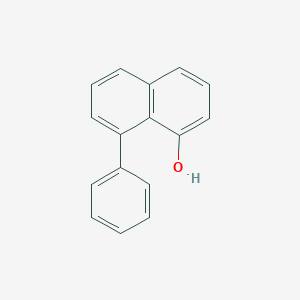

![Imidazo[1,5-a]pyridin-1-ylmethanol](/img/structure/B173249.png)

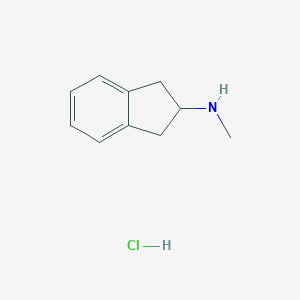

![3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B173257.png)

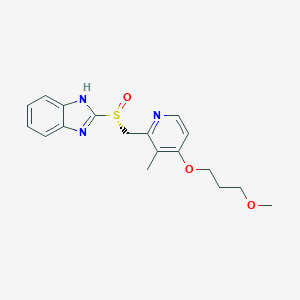

![Phenyl-[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B173280.png)